1-(5-(tert-Butyl)pyridin-3-yl)ethanone
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Overview
Description
1-(5-(tert-Butyl)pyridin-3-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a tert-butyl group at the 5-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(tert-Butyl)pyridin-3-yl)ethanone typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts acylation reaction, where pyridine is reacted with tert-butyl chloride and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(tert-Butyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(5-(tert-Butyl)pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 1-(Pyridin-3-yl)ethanone
- 4-tert-Butylacetophenone
Comparison: 1-(5-(tert-Butyl)pyridin-3-yl)ethanone is unique due to the presence of both the tert-butyl and ethanone groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and specific reactivity patterns. Compared to similar compounds, it may exhibit different biological activities and synthetic utility, making it a valuable compound for diverse research applications.
Properties
CAS No. |
1211517-63-3 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(5-tert-butylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-8(13)9-5-10(7-12-6-9)11(2,3)4/h5-7H,1-4H3 |
InChI Key |
CHHGFADFCRHMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)C(C)(C)C |
Origin of Product |
United States |
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